

DNA crosslinker 6 CAS number 272791-87-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DNA crosslinker 6*

Cat. No.: *B15563030*

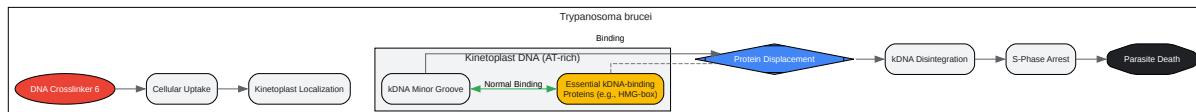
[Get Quote](#)

An In-Depth Technical Guide to **DNA Crosslinker 6** (CAS: 272791-87-4)

Executive Summary

DNA Crosslinker 6, identified by CAS number 272791-87-4, is a potent anti-kinetoplastid agent belonging to the class of N-phenylbenzamide bis(2-aminoimidazoline) derivatives. Contrary to what its name might suggest, its primary mechanism of action is not covalent interstrand crosslinking of DNA. Instead, it functions as a high-affinity AT-rich DNA minor groove binder. This binding competitively displaces essential DNA-binding proteins within the kinetoplast of protozoan parasites like *Trypanosoma brucei*, the causative agent of African trypanosomiasis. The disruption of these critical DNA-protein interactions leads to the disintegration of the kinetoplast DNA (kDNA) network, cessation of the cell cycle, and ultimately, parasite death. This guide provides a comprehensive overview of its mechanism, quantitative biological data, and detailed experimental protocols for its use in a research setting.

Chemical Identity and Properties


- CAS Number: 272791-87-4
- Common Name: **DNA Crosslinker 6**
- Chemical Class: N-phenylbenzamide bis(2-aminoimidazoline) derivative
- Primary Function: Anti-kinetoplastid compound, DNA minor groove binder.

Mechanism of Action

DNA Crosslinker 6 exhibits a strong preference for binding to the minor groove of AT-rich DNA sequences.^{[1][2]} The kinetoplast DNA of *Trypanosoma brucei* is exceptionally rich in adenine-thymine base pairs, making it a prime target for this class of compounds.^{[3][4]}

The proposed mechanism of action involves the following key steps:

- Cellular Uptake: The compound is transported into the parasite.
- Kinetoplast Targeting: It localizes to the kinetoplast, the mitochondrial DNA network of trypanosomatids.^[4]
- Minor Groove Binding: The molecule inserts into the minor groove of the AT-rich kDNA.
- Protein Displacement: This binding competitively inhibits the interaction of essential DNA-architectural proteins, such as High Mobility Group (HMG)-box-containing proteins, with the kDNA.^{[2][3]} These proteins are crucial for the replication and maintenance of the complex, catenated kDNA structure.
- kDNA Disintegration: The loss of these essential proteins leads to the collapse and disintegration of the kDNA network.^[3]
- Cell Cycle Arrest and Death: The damage to the kDNA triggers an S-phase cell cycle arrest, followed by parasite death.^[3]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DNA Crosslinker 6** in *Trypanosoma brucei*.

Quantitative Biological Data

The biological activity of **DNA Crosslinker 6** and related compounds has been quantified through various in vitro assays. The data below is a summary from studies on this class of molecules.

Table 1: In Vitro Activity and Selectivity

Compound Class	Target Organism	EC50 (μM)	Host Cell Line	CC50 (μM)	Selectivity Index (SI = CC50/EC 50)	Reference
DNA						
Crosslinker 6	T. brucei	0.83	-	-	-	[1]
N-phenylbenzamide bis(2-(s427)aminoimidazolines)						
	T. b. brucei	0.003 - 0.05	HEK cells	>64	>1280	[2]

| Bis(2-aminoimidazolines) | T. b. rhodesiense | 0.001 - 0.01 | L6 cells | 0.5 - >30 | 50 - >3000 | [5] |

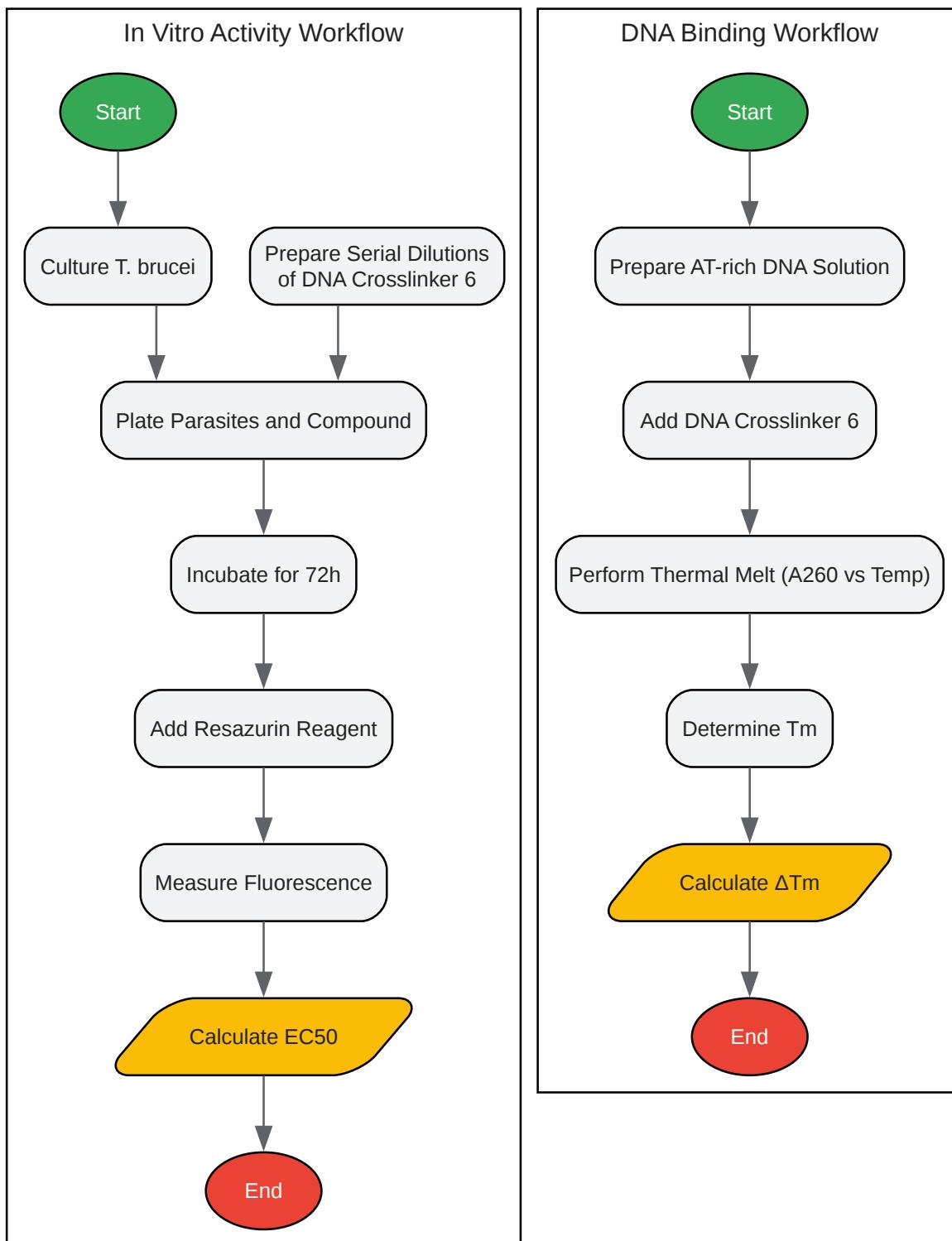
Table 2: DNA Binding Affinity

Compound Class	DNA Type	Method	Quantitative Metric (ΔT_m in °C)	Reference
DNA Crosslinker 6	AT-DNA	-	-	[1]
N-phenylbenzamidine bis(2-aminoimidazoline)s)	(AT)4 duplex	Circular Dichroism	3.1 - 8.2	[2]

| Bis(2-aminoimidazolines) | Calf Thymus DNA | Thermal Denaturation | 5 - 15 |[\[5\]](#) |

Experimental Protocols

The following are detailed methodologies for key experiments involving **DNA Crosslinker 6** and related compounds, adapted from the primary literature.[\[2\]](#)[\[3\]](#)[\[5\]](#)


In Vitro Trypanocidal Activity Assay

- Cell Culture: Culture bloodstream form *Trypanosoma brucei brucei* (e.g., strain s427) in HMI-9 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
- Compound Preparation: Prepare a stock solution of **DNA Crosslinker 6** in DMSO (e.g., 10 mM). Create a serial dilution series in the culture medium.
- Assay Setup: In a 96-well plate, add 100 µL of parasite culture at a density of 2×10^4 cells/mL to wells containing 100 µL of the serially diluted compound. Include wells with untreated cells (negative control) and a standard trypanocidal drug (e.g., pentamidine) as a positive control.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for another 4-6 hours.

- Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- Analysis: Calculate the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Binding Assay (Thermal Melting)

- DNA Preparation: Prepare a solution of AT-rich DNA (e.g., a synthetic oligonucleotide duplex like (AT)4 or calf thymus DNA) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2).
- Compound Addition: Add varying concentrations of **DNA Crosslinker 6** to the DNA solution. Allow the mixture to equilibrate.
- Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
- Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the DNA is denatured, for each concentration of the compound.
- Calculate ΔT_m : The change in melting temperature ($\Delta T_m = T_m$ with compound - T_m of DNA alone) is a measure of the compound's ability to stabilize the DNA duplex, indicating binding affinity.

[Click to download full resolution via product page](#)

Caption: Typical experimental workflows for assessing biological activity and DNA binding.

Conclusion

DNA Crosslinker 6 (CAS: 272791-87-4) is a valuable research tool for studying the unique biology of kinetoplastid parasites. Its mechanism as a DNA minor groove binder that disrupts essential DNA-protein interactions in the kinetoplast offers a targeted approach against organisms like *Trypanosoma brucei*. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals working in the field of antiparasitic discovery. The high selectivity of this compound class for the parasite over mammalian cells underscores its potential as a lead scaffold for the development of new therapeutics for neglected tropical diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the *Trypanosoma brucei* kinetoplast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New bis(2-aminoimidazoline) and bisguanidine DNA minor groove binders with potent in vivo antitrypanosomal and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNA crosslinker 6 CAS number 272791-87-4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563030#dna-crosslinker-6-cas-number-272791-87-4\]](https://www.benchchem.com/product/b15563030#dna-crosslinker-6-cas-number-272791-87-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com